molecular formula C29H34FN3O B12702539 1(2H)-Phthalazinone, 2-(8-(cyclohexylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)-4-((4-fluorophenyl)methyl)- CAS No. 110406-71-8

1(2H)-Phthalazinone, 2-(8-(cyclohexylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)-4-((4-fluorophenyl)methyl)-

Cat. No.: B12702539
CAS No.: 110406-71-8
M. Wt: 459.6 g/mol
InChI Key: FNRXBFVKUCEWKJ-UHFFFAOYSA-N
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Description

1(2H)-Phthalazinone, 2-(8-(cyclohexylmethyl)-8-azabicyclo(321)oct-3-yl)-4-((4-fluorophenyl)methyl)- is a complex organic compound with a unique structure that combines a phthalazinone core with a bicyclic azabicyclo octane and a fluorophenylmethyl group

Preparation Methods

The synthesis of 1(2H)-Phthalazinone, 2-(8-(cyclohexylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)-4-((4-fluorophenyl)methyl)- involves multiple steps, starting with the preparation of the phthalazinone core. This is typically achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the azabicyclo octane and fluorophenylmethyl groups requires specific reagents and catalysts to ensure the correct orientation and attachment of these groups to the phthalazinone core. Industrial production methods may involve optimization of these synthetic routes to improve yield and purity.

Chemical Reactions Analysis

1(2H)-Phthalazinone, 2-(8-(cyclohexylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)-4-((4-fluorophenyl)methyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1(2H)-Phthalazinone, 2-(8-(cyclohexylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)-4-((4-fluorophenyl)methyl)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound may have applications in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 1(2H)-Phthalazinone, 2-(8-(cyclohexylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)-4-((4-fluorophenyl)methyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application being studied.

Comparison with Similar Compounds

1(2H)-Phthalazinone, 2-(8-(cyclohexylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)-4-((4-fluorophenyl)methyl)- can be compared with other similar compounds, such as:

    Phthalazinone derivatives: These compounds share the phthalazinone core but differ in the attached groups, leading to variations in their properties and applications.

    Azabicyclo octane derivatives: Compounds with the azabicyclo octane structure but different substituents may have different biological activities and uses.

    Fluorophenylmethyl derivatives: These compounds contain the fluorophenylmethyl group but differ in the core structure, affecting their reactivity and applications The uniqueness of 1(2H)-Phthalazinone, 2-(8-(cyclohexylmethyl)-8-azabicyclo(32

Properties

CAS No.

110406-71-8

Molecular Formula

C29H34FN3O

Molecular Weight

459.6 g/mol

IUPAC Name

2-[8-(cyclohexylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]-4-[(4-fluorophenyl)methyl]phthalazin-1-one

InChI

InChI=1S/C29H34FN3O/c30-22-12-10-20(11-13-22)16-28-26-8-4-5-9-27(26)29(34)33(31-28)25-17-23-14-15-24(18-25)32(23)19-21-6-2-1-3-7-21/h4-5,8-13,21,23-25H,1-3,6-7,14-19H2

InChI Key

FNRXBFVKUCEWKJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CN2C3CCC2CC(C3)N4C(=O)C5=CC=CC=C5C(=N4)CC6=CC=C(C=C6)F

Origin of Product

United States

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